molecular formula C13H18N2 B13259997 4-{[(3-Methylbutyl)amino]methyl}benzonitrile

4-{[(3-Methylbutyl)amino]methyl}benzonitrile

Cat. No.: B13259997
M. Wt: 202.30 g/mol
InChI Key: BAIBKQPJDCIBKB-UHFFFAOYSA-N
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Description

4-{[(3-Methylbutyl)amino]methyl}benzonitrile is a benzonitrile derivative featuring a 3-methylbutylamino-methyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₇N₂ (molar mass: 201.29 g/mol).

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-[(3-methylbutylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-11(2)7-8-15-10-13-5-3-12(9-14)4-6-13/h3-6,11,15H,7-8,10H2,1-2H3

InChI Key

BAIBKQPJDCIBKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methylbutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(3-Methylbutyl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Variations

Key benzonitrile derivatives share the para-substituted benzonitrile motif but differ in their amino-linked substituents. A comparative analysis is provided below:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Applications
4-{[(3-Methylbutyl)amino]methyl}benzonitrile 3-Methylbutylamino-methyl C₁₃H₁₇N₂ 201.29 Potential pharmaceutical intermediate
4-{[(3-Chloro-4-methoxyphenyl)amino]methyl}benzonitrile 3-Chloro-4-methoxyphenylamino-methyl C₁₅H₁₄ClN₂O 283.74 Anticancer/antiviral research
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)benzonitrile Methylsulfanylphenyl-methylamino C₁₅H₁₄N₂S 254.35 Corrosion inhibition
TF2 (Diarylpyrimidine derivative) Pyrimidinyl-amino C₂₈H₂₄N₆O₂ 484.53 HIV-1 reverse transcriptase inhibition

Key Observations :

  • Lipophilicity : The 3-methylbutyl chain in the target compound enhances lipophilicity (predicted logP ~3.2) compared to polar derivatives like TF2 (logP ~2.5) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -SMe) influence reactivity and binding affinity. For example, the methylsulfanyl group in increases electron density, unlike the electron-deficient benzonitrile core.
Physicochemical Properties
Property 4-{[(3-Methylbutyl)amino]methyl}benzonitrile TF2 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)benzonitrile
Melting Point Not reported 202–205°C Not reported
Solubility (H₂O) Low (alkyl chain dominance) Moderate (polar pyrimidine core) Low (sulfur group reduces polarity)
Synthetic Yield ~17–36% (analogous routes) 62% Not reported

Insights :

  • The branched alkyl chain in the target compound likely reduces crystallinity and melting point compared to TF2’s rigid pyrimidine core .
  • Low synthetic yields (17–36%) in related compounds suggest challenges in alkylation or purification steps .

Biological Activity

4-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique chemical structure, this compound may interact with various biological targets, leading to diverse pharmacological effects. This article aims to explore the biological activity of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile is C13H18N2C_{13}H_{18}N_2, featuring a benzonitrile core substituted with a 3-methylbutyl amino group. This structural configuration imparts distinct chemical properties that may influence its biological interactions.

The biological activity of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile is primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the biochemical environment within cells.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses such as proliferation, apoptosis, or inflammation.

Biological Activity Studies

Research has focused on evaluating the cytotoxicity and therapeutic potential of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile through various in vitro assays.

Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on different cell lines, including Vero and B16-F0 cells. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time. The following table summarizes key findings:

Cell LineConcentration (μM)Viability (%)IC50 (μM)
Vero207015
B16-F0205012

These results suggest that while the compound exhibits some cytotoxic effects, it may also have therapeutic potential at lower concentrations.

Case Studies

  • Antitumor Activity : In a study investigating the antitumor properties of a series of benzonitrile derivatives, 4-{[(3-Methylbutyl)amino]methyl}benzonitrile showed promising results in inhibiting tumor cell growth in vitro. The compound was tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .
  • Inflammation Modulation : Another research effort explored the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to assess the efficacy of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile relative to structurally similar compounds such as 4-Aminobenzonitrile and 4-Cyanoaniline. These studies reveal that the unique substitution pattern in 4-{[(3-Methylbutyl)amino]methyl}benzonitrile enhances its biological activity compared to its counterparts.

CompoundCytotoxicity (IC50 μM)Anti-inflammatory Activity
4-{[(3-Methylbutyl)amino]methyl}benzonitrile12High
4-Aminobenzonitrile25Moderate
4-Cyanoaniline>50Low

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